Chemical structure and properties of 2-(Cyclopropylmethyl)cyclohexan-1-one
Chemical structure and properties of 2-(Cyclopropylmethyl)cyclohexan-1-one
Executive Summary
2-(Cyclopropylmethyl)cyclohexan-1-one (CAS: 1512071-38-3 / Analogous Ref: 24892-74-8) is a bicyclic organic ketone characterized by a cyclohexanone ring substituted at the
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, conformational dynamics, and reactivity profile, designed for researchers in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties[3][4][5][6][7][8][9]
The molecule combines a flexible six-membered ring with a rigid, strained three-membered ring. This structural duality imparts unique steric and electronic properties, influencing both its reactivity and binding affinity in biological targets.
Structural Specifications
| Property | Data |
| IUPAC Name | 2-(Cyclopropylmethyl)cyclohexan-1-one |
| Molecular Formula | |
| Molecular Weight | 152.23 g/mol |
| SMILES | O=C1CCCCC1CC2CC2 |
| Chirality | One stereocenter at C2; exists as (R) and (S) enantiomers.[3] |
Physicochemical Data (Experimental & Predicted)
| Parameter | Value | Notes |
| Boiling Point | ~225–230 °C | Predicted based on |
| Density | ~0.94 g/cm³ | Standard for substituted cyclohexanones. |
| LogP | 2.8 – 3.1 | Lipophilic; crosses blood-brain barrier (BBB). |
| Refractive Index | Estimated.[4] | |
| Solubility | Soluble in EtOH, | Typical organic solvent profile.[5][6][7][3] |
Conformational Analysis & Stereochemistry
The reactivity and stability of 2-(Cyclopropylmethyl)cyclohexan-1-one are governed by the chair conformation of the cyclohexanone ring.
-
Equatorial Preference: The bulky cyclopropylmethyl group (
) prefers the equatorial position to minimize 1,3-diaxial interactions. However, the -substituent is subject to the "allylic strain" (A(1,3) strain) from the carbonyl group. -
Enolization: The C2 proton is acidic (
). Under thermodynamic control, the substituent adopts the equatorial orientation. Under kinetic deprotonation (e.g., LDA, -78°C), the enolate forms on the less substituted side (C6), but alkylation of unsubstituted cyclohexanone occurs at C2.
Synthetic Pathways[4][10][11]
The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one requires precise control to prevent polyalkylation (gem-dialkylation) and to maintain the integrity of the strained cyclopropane ring.
Method A: Kinetic Enolate Alkylation (Direct)
This method utilizes a strong, bulky base to generate the enolate, followed by
-
Reagents: Lithium Diisopropylamide (LDA), THF, Cyclopropylmethyl bromide.
-
Conditions: -78°C (Enolization)
0°C (Alkylation). -
Mechanism:
displacement. -
Critical Control Point: The cyclopropylmethyl electrophile is prone to ring-opening rearrangements if carbocation character develops. The reaction must remain strictly bimolecular (
).
Method B: Stork Enamine Synthesis (High Specificity)
Preferred for mono-alkylation.[2] The secondary amine forms an enamine, which is softer and less basic than an enolate, reducing side reactions.
-
Step 1: Condensation of cyclohexanone with pyrrolidine (azeotropic removal of water).
-
Step 2: Alkylation with cyclopropylmethyl halide.
-
Step 3: Acidic hydrolysis to restore the ketone.
Visualization of Synthetic Logic
The following diagram contrasts the Kinetic Enolate pathway with the Stork Enamine pathway.
Caption: Comparison of Kinetic Enolate (Top) and Stork Enamine (Bottom) synthetic strategies.
Experimental Protocol: Stork Enamine Alkylation
This protocol is recommended for high purity mono-alkylation.
Materials:
-
Cyclohexanone (1.0 eq)[2]
-
Pyrrolidine (1.1 eq)
-
(Bromomethyl)cyclopropane (1.1 eq)
-
Toluene (Solvent)
-
p-Toluenesulfonic acid (Catalytic)[8]
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux cyclohexanone, pyrrolidine, and cat. p-TsOH in toluene until water evolution ceases (~3-4 hours).
-
Concentration: Remove toluene and excess pyrrolidine under reduced pressure to isolate the crude enamine (air-sensitive).
-
Alkylation: Dissolve the enamine in anhydrous dioxane or acetonitrile. Add (bromomethyl)cyclopropane dropwise. Reflux for 8–12 hours.
-
Note: The cyclopropyl ring is stable under these neutral/basic conditions.
-
-
Hydrolysis: Cool the mixture. Add 10% aqueous HCl and stir vigorously at room temperature for 1 hour to hydrolyze the iminium salt.
-
Workup: Extract with diethyl ether (
). Wash organics with brine, dry over , and concentrate. -
Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Reactivity Profile & Stability
Cyclopropyl Ring Integrity
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).
-
Acid Sensitivity: Strong Bronsted acids can trigger ring opening, especially if a carbocation can form at the adjacent carbon. However, the methylene spacer (
) in this molecule insulates the ring from direct conjugation with the carbonyl, enhancing stability. -
Radical Stability: The cyclopropylmethyl radical is a "radical clock," rearranging rapidly (
) to a homoallyl radical (ring opening). Avoid radical-based reagents (e.g., NBS/AIBN) unless ring opening is desired.
Carbonyl Chemistry
The ketone at C1 undergoes standard transformations:
-
Reduction:
yields 2-(cyclopropylmethyl)cyclohexanol (mixture of cis/trans diastereomers). -
Nucleophilic Addition: Grignard reagents add to C1. Steric hindrance from the C2 substituent directs attack from the less hindered face.
Applications in Drug Development[3][5]
Opioid Receptor Ligands
The cyclopropylmethyl (CPM) group is a "privileged structure" in medicinal chemistry, famously acting as an antagonist pharmacophore on the nitrogen of morphinans (e.g., Naltrexone, Buprenorphine).
-
Relevance: While most opioids are N-substituted, C-substituted analogs allow researchers to probe the hydrophobic pockets of the Mu (
) and Kappa ( ) opioid receptors without the ionic interaction of the amine. This ketone serves as a precursor for such all-carbon scaffolds.
Bioisosteres
The cyclopropyl group is often used as a bioisostere for an isopropyl group or a double bond, adding metabolic stability (blocking P450 oxidation sites) and rigidifying the alkyl chain to reduce entropic penalties upon binding.
Spectroscopic Identification
-NMR (500 MHz,- 0.05 – 0.50 ppm (m, 4H): Cyclopropyl ring protons (distinctive high-field signals).
-
0.60 – 0.80 ppm (m, 1H): Cyclopropyl methine (
). -
1.20 – 1.40 ppm (m, 2H): Methylene linker (
). -
2.20 – 2.40 ppm (m, 2H):
-protons to carbonyl (C6). -
2.50 – 2.60 ppm (m, 1H):
-proton at chiral center (C2).
IR Spectrum:
-
: Strong
stretch (saturated ketone). -
: Weak
stretch (cyclopropyl ring).
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link
- Wong, J. W., et al. (1989). "Synthesis of cyclopropylmethyl ketones." Tetrahedron Letters, 30(32), 4243-4246. (Validation of cyclopropyl group stability in ketone synthesis).
-
PubChem Compound Summary. (2024). "2-Cyclopropylcyclohexan-1-one" (Structural Analog Data). National Center for Biotechnology Information. Link
- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
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- 1. chem960.com [chem960.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alphachem.biz [alphachem.biz]
- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
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